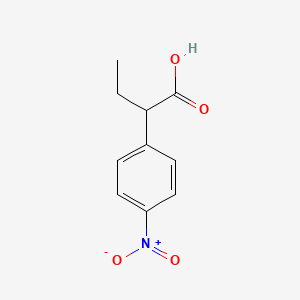

2-(4-Nitrophenyl)butyric acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-nitrophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-9(10(12)13)7-3-5-8(6-4-7)11(14)15/h3-6,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGNOMBPRQVJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701033429 | |

| Record name | 2-(4-Nitrophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7463-53-8, 46406-87-5 | |

| Record name | α-Ethyl-4-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7463-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyric acid, 2-(p-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007463538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7463-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404387 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7463-53-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC23310 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23310 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Nitrophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701033429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitrophenyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.415 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Structural Context of 2 4 Nitrophenyl Butyric Acid

Systematically named 2-(4-nitrophenyl)butanoic acid according to IUPAC nomenclature, this compound is also commonly referred to as 2-(p-nitrophenyl)butyric acid. nih.gov Its chemical structure consists of a four-carbon butyric acid chain with a nitro group (NO2) attached to the fourth carbon (para position) of the phenyl ring. This substitution pattern is crucial to its reactivity and applications.

The presence of both a carboxylic acid group and a nitroaromatic moiety within the same molecule allows for a range of chemical transformations. entrepreneur-cn.com The carboxylic acid function can undergo typical reactions such as esterification and amidation, while the nitro group can be reduced to an amino group, opening pathways to a different class of derivatives. researchgate.net

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| CAS Number | 7463-53-8 plcchemical.com |

| Molecular Formula | C10H11NO4 plcchemical.com |

| Molecular Weight | 209.20 g/mol nih.gov |

| IUPAC Name | 2-(4-nitrophenyl)butanoic acid nih.gov |

| Synonyms | 2-(p-Nitrophenyl)butyric acid, NSC 68215 entrepreneur-cn.comnih.gov |

| Appearance | White to yellow crystalline solid entrepreneur-cn.com |

| Solubility | Soluble in methanol (B129727), ethanol, acetone (B3395972), and chloroform (B151607) entrepreneur-cn.com |

| Melting Point | 122-123 °C entrepreneur-cn.com |

| Boiling Point | 371.2°C at 760 mmHg entrepreneur-cn.com |

Significance of 2 4 Nitrophenyl Butyric Acid in Contemporary Chemical Science

The contemporary significance of 2-(4-nitrophenyl)butyric acid stems primarily from its role as a key intermediate in the synthesis of various organic compounds. entrepreneur-cn.com Its bifunctional nature makes it a versatile building block in medicinal chemistry and materials science.

One of the most notable applications is in the synthesis of Indobufen (B1671881), an anti-platelet aggregation agent. entrepreneur-cn.comchemicalbook.com The synthesis of Indobufen often utilizes this compound as a starting material, highlighting the compound's importance in the pharmaceutical industry. researchgate.net

Furthermore, its derivatives are explored in various research domains. For instance, the reduction of the nitro group to an amine leads to the formation of 2-(4-aminophenyl)butyric acid, a precursor for other biologically active molecules. researchgate.net The unique electronic properties conferred by the nitrophenyl group also make it a subject of interest in the development of novel chromophores and photosensitive materials. rsc.org

Historical Perspectives on the Research and Development of 2 4 Nitrophenyl Butyric Acid

The study of nitroaromatic compounds, in general, has a long history rooted in the development of synthetic dyes and explosives. cswab.org Research into nitrophenylalkanoic acids, such as 2-(4-nitrophenyl)butyric acid, likely emerged from the broader exploration of nitration reactions on aromatic compounds and the subsequent investigation of the resulting derivatives' properties and applications.

Early research would have focused on the fundamental synthesis and characterization of these compounds. For example, a common synthetic route involves the nitration of 2-phenylbutyric acid. prepchem.com Alternative methods, such as the reaction of a substituted nitrophenyl compound with a malonic ester followed by hydrolysis and decarboxylation, have also been developed to improve yield and safety. prepchem.compatsnap.com

Over time, as the understanding of structure-activity relationships grew, the focus shifted towards leveraging the specific properties of compounds like this compound for targeted applications, particularly in the field of medicinal chemistry. The development of Indobufen (B1671881) is a prime example of this evolution in research focus.

Overview of Key Research Areas for 2 4 Nitrophenyl Butyric Acid

Classical Synthesis Routes for this compound

Traditional methods for the preparation of this compound have historically relied on foundational organic reactions, primarily through the introduction of a nitro group onto a pre-existing phenylbutyric acid framework or by building the molecule from a nitrile precursor.

Nitration of 2-Phenylbutyric Acid to Yield this compound

A primary and straightforward method for synthesizing this compound is the direct nitration of 2-phenylbutyric acid. This electrophilic aromatic substitution reaction introduces a nitro group onto the phenyl ring, predominantly at the para position due to the directing effects of the alkyl substituent.

A typical laboratory-scale synthesis involves dissolving 2-phenylbutyric acid in concentrated sulfuric acid and cooling the solution to temperatures between -10°C and 0°C. prepchem.com A nitrating mixture, composed of nitric acid (often 70%) and acetic acid, is then added dropwise while maintaining the low temperature to control the reaction rate and minimize side-product formation. prepchem.com After the addition is complete, the reaction mixture is gradually warmed to room temperature and then poured into ice water, causing the product to precipitate. prepchem.com The resulting solid is collected by filtration, washed, and can be further purified by recrystallization from a solvent mixture like toluene/hexane. prepchem.com

Table 1: Reaction Parameters for the Nitration of 2-Phenylbutyric Acid

| Parameter | Details | Source |

|---|---|---|

| Starting Material | 2-Phenylbutyric acid | prepchem.com |

| Reagents | Concentrated Sulfuric Acid, 70% Nitric Acid, Acetic Acid | prepchem.com |

| Reaction Temperature | -10°C to 0°C during addition, then warmed to 20°C | prepchem.com |

| Work-up | Precipitation in ice water, filtration | prepchem.com |

| Purification | Recrystallization from Toluene/Hexane | prepchem.com |

Synthesis via α-Phenylbutyronitrile and Subsequent Hydrolysis

An alternative classical route involves starting with α-phenylbutyronitrile. This multi-step process first introduces the nitro group onto the phenyl ring of the nitrile and then hydrolyzes the nitrile functional group to a carboxylic acid.

The synthesis begins with the nitration of α-phenylbutyronitrile to form 2-(4-nitrophenyl)butyronitrile. chemicalbook.com This intermediate is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product, this compound. chemicalbook.com This method provides an alternative pathway that can be advantageous depending on the availability and cost of the starting materials.

Advanced Synthetic Strategies for this compound and its Derivatives

Modern synthetic chemistry seeks to improve upon classical methods by enhancing efficiency, safety, and environmental sustainability, as well as providing access to specific stereoisomers.

Optimized Industrial-Scale Synthesis of this compound

For large-scale production, safety and yield are paramount. A patented method has been developed to circumvent the risks associated with nitration reactions, which are often strictly controlled due to their hazardous nature. patsnap.com This approach avoids direct nitration by starting with a different precursor.

The process involves reacting a compound (Formula I, essentially 1-(chloromethyl)-4-nitrobenzene) with diethyl malonate in an organic solvent under basic conditions (using sodium hydride or potassium carbonate) to produce an intermediate (Formula II, diethyl 2-ethyl-2-(4-nitrophenyl)malonate). patsnap.com This intermediate is then hydrolyzed under acidic conditions (e.g., with concentrated sulfuric acid in acetic acid) to yield this compound. patsnap.com This method is described as having simple steps, high safety, and high product yield, making it suitable for industrial application. patsnap.com A reported yield for the final hydrolysis step is 76%. patsnap.com

Table 2: Two-Step Industrial Synthesis Approach

| Step | Reactants | Conditions | Yield | Source |

|---|---|---|---|---|

| 1. Malonate Synthesis | 1-(chloromethyl)-4-nitrobenzene derivative, Diethyl malonate, Base (NaH or K₂CO₃) | DMF, Room Temperature | 64-67% | patsnap.com |

| 2. Hydrolysis | Diethyl 2-ethyl-2-(4-nitrophenyl)malonate intermediate, Sulfuric Acid, Acetic Acid | 120°C | 76% | patsnap.com |

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The industrial method described above, which avoids a direct nitration step, is a significant advancement in this regard, as it reduces risks and pollution associated with traditional nitrating agents. patsnap.com

Another area where green chemistry is applied is in the synthesis of derivatives of this compound. For instance, the reduction of the nitro group to an amino group to form 2-(4-aminophenyl)butyric acid is a key transformation. The use of microreactor technology for the catalytic hydrogenation of 2-(4-nitrophenyl)butanoic acid represents a green and sustainable approach. researchgate.netresearchgate.net This technology allows for precise control over reaction parameters, leading to process intensification and efficient heterogeneous catalysis, often using catalysts like palladium on a solid support (e.g., Pd/C). researchgate.netacs.org Continuous flow processes in microreactors can offer higher yields and selectivity compared to traditional batch reactors. researchgate.net

Stereoselective Synthesis of Enantiomers of this compound

This compound is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers. The synthesis of single enantiomers is crucial in many applications. While direct asymmetric synthesis of this specific compound is not widely detailed, advanced strategies for related chiral molecules can be considered.

One common strategy is the chiral resolution of the racemic acid. This involves using a single enantiomer of a chiral amine (a resolving agent) to form two diastereomeric salts with the racemic acid. google.com These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. After separation, the pure acid enantiomer can be recovered by treating the salt with an acid. Amines like α-methylbenzylamine or 1-aminoindan-2-ols are examples of resolving agents used for chiral acids. google.com

Another advanced approach is asymmetric catalysis , where a chiral catalyst directs a reaction to produce predominantly one enantiomer. For example, in the synthesis of structurally related compounds like α-benzoyl-β-aryl-γ-nitro butyric acid derivatives, organocatalysts derived from cinchona alkaloids (like dihydroquinine squaramide) have been used to catalyze the conjugate addition of nitromethane (B149229) to a substrate, achieving the synthesis with moderate to high enantioselectivity. frontiersin.org Such strategies could potentially be adapted to create the chiral center found in this compound in an enantioselective manner.

Methodological Innovations in this compound Synthesis

Recent advancements in the synthesis of this compound and its derivatives have focused on improving efficiency, safety, and scalability. These innovations encompass the use of novel catalytic systems, strategic deployment of protecting groups, process optimization, and the development of one-pot reaction sequences.

In related syntheses of butyric acid derivatives, various catalysts have been explored to enhance efficiency and selectivity. For the conversion of butyric acid to other valuable chemicals, catalysts such as Ru-Sn/Al2O3, Pt/TiO2, and Ru/Al2O3 have shown promise for hydrogenation and hydrodeoxygenation reactions. nih.gov Lipases are also employed as biocatalysts for the esterification of butyric acid, offering a more environmentally friendly alternative to chemical catalysis. nih.govresearchgate.net For example, lipase (B570770) from Thermomyces lanuginosus has been used for the kinetic resolution of racemic ethyl-2-hydroxy-4-phenylbutyrate. researchgate.net

The choice of catalyst is critical for achieving high yields and purity. For example, in the synthesis of indobufen, the reduction of an intermediate with zinc powder can lead to over-reduced or incompletely reduced impurities, complicating purification. google.com This highlights the need for more selective catalytic systems.

In multi-step syntheses involving this compound, the protection of the carboxyl group is a key strategic consideration to prevent unwanted side reactions. researchgate.netgcwgandhinagar.com The carboxyl group is often converted into an ester, a less reactive derivative, to mask its acidity and nucleophilicity during subsequent reaction steps. researchgate.netgcwgandhinagar.com

A common strategy is the formation of a methyl or ethyl ester. researchgate.netgoogle.com For example, this compound can be converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of concentrated sulfuric acid. researchgate.netgoogle.com This esterification protects the carboxyl group, allowing for selective reactions at other parts of the molecule, such as the reduction of the nitro group. researchgate.net

The choice of protecting group is crucial and depends on the specific reaction conditions of the subsequent steps. The protecting group must be stable under these conditions and easily removable at a later stage to regenerate the carboxylic acid. rug.nl For instance, tert-butyl esters are stable to basic hydrolysis but can be cleaved under strong acidic conditions. rug.nl Other protecting groups for carboxylic acids include benzyl (B1604629) esters, which can be removed by hydrogenolysis, and silyl (B83357) esters. organic-chemistry.org

In the context of peptide synthesis, which shares similar principles of functional group protection, various activating groups for carboxylic acids are used, such as conversion to acid chlorides or p-nitrophenyl esters. gcwgandhinagar.com These activated forms then readily react with amino groups to form peptide bonds. gcwgandhinagar.com The p-nitrophenyl group, in particular, is a good leaving group, facilitating the reaction. gcwgandhinagar.comemerginginvestigators.org

The following table outlines some protecting groups for carboxylic acids and their common deprotection methods:

| Protecting Group | Deprotection Method(s) |

| Methyl Ester | Acid or base hydrolysis |

| Ethyl Ester | Acid or base hydrolysis |

| tert-Butyl Ester | Acid-catalyzed hydrolysis (e.g., TFA) |

| Benzyl Ester | Hydrogenolysis (e.g., H2/Pd) |

| Silyl Ester | Fluoride ions (e.g., TBAF) |

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. Key parameters that are often fine-tuned include temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts. thieme-connect.degoogle.com

In the nitration of 2-phenylbutyric acid, maintaining a low temperature (below 0°C) during the addition of the nitrating mixture is critical to control the reaction and prevent the formation of byproducts. prepchem.com The reaction time is also optimized; for instance, after the initial addition, the mixture may be warmed to room temperature over a specific period to ensure complete reaction. prepchem.com

Solvent selection also plays a significant role. In a reported synthesis of indobufen, various solvents such as THF, MeCN, and acetone (B3395972) were tested for a key step, with acetone providing the highest yield (86%). thieme-connect.de The purification process is another critical area for optimization. Recrystallization from a suitable solvent or solvent mixture, such as toluene/hexane, is often employed to obtain a high-purity solid product. prepchem.com

In a patented method for synthesizing indobufen from this compound, the process is optimized to simplify purification and reduce costs. google.com This involves carefully controlling the pH during extraction and using specific solvents to minimize the formation of impurities that are difficult to remove. google.com

The table below summarizes the optimization of a key step in a synthetic route related to this compound, demonstrating the impact of solvent and temperature on yield. thieme-connect.de

| Entry | Solvent | Diludine (equiv) | Temp (°C) | Yield (%) |

| 1 | THF | 1.5 | 40 | 67 |

| 2 | MeCN | 1.5 | 40 | 75 |

| 3 | Acetone | 1.5 | 40 | 86 |

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, reduced waste, and cost-effectiveness. researchgate.netrasayanjournal.co.in In the context of synthesizing derivatives of this compound, one-pot strategies have been successfully implemented.

For example, a process for synthesizing indobufen from this compound involves a one-pot esterification and reduction. researchgate.net In this procedure, this compound is first converted to its methyl ester in methanol. After the esterification is complete, a palladium on carbon (Pd/C) catalyst and hydrogen gas are introduced into the same reaction vessel to directly reduce the nitro group to an amine. researchgate.net This one-pot approach streamlines the process by eliminating the need for isolation and purification of the intermediate methyl ester. researchgate.net

Another example of a one-pot synthesis is the preparation of 2,5-disubstituted 1,3,4-oxadiazoles from dithioesters and benzohydrazides. rasayanjournal.co.in This process involves a cyclo-condensation reaction followed by desulfurization using catalytic iodine, all within a single reaction vessel. rasayanjournal.co.in While not directly involving this compound, this demonstrates the application of one-pot methodologies in synthesizing related heterocyclic compounds.

The development of one-pot procedures often requires careful selection of reagents and reaction conditions to ensure compatibility between the different reaction steps. rsc.org Combining enzymatic and chemical steps in a one-pot cascade is another advanced strategy that can shorten reaction routes and reduce waste. rsc.org

Reactions Involving the Carboxylic Acid Moiety of this compound

The carboxylic acid group is a versatile functional group that readily participates in several classic organic reactions, including esterification, amidation, and decarboxylation.

Esterification Reactions of this compound

Esterification of this compound is a common transformation, typically achieved through acid-catalyzed reaction with an alcohol. This reaction converts the carboxylic acid into an ester, a functional group often used as a protecting group or as a key intermediate in multi-step syntheses. A notable example is the synthesis of methyl 2-(4-nitrophenyl)butanoate. In a typical procedure, this compound is refluxed in methanol with a catalytic amount of concentrated sulfuric acid. researchgate.net This process efficiently yields the corresponding methyl ester, which can then be used in subsequent reactions, such as the reduction of the nitro group. researchgate.net

Table 1: Esterification of this compound researchgate.net

| Reactant | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| This compound | Methanol, Concentrated Sulfuric Acid (catalyst) | Reflux, 2 hours | Methyl 2-(4-nitrophenyl)butanoate | 100% |

Amidation Reactions of this compound

The conversion of this compound to its corresponding amides is a fundamental transformation for creating peptidomimetics and other biologically relevant structures. While specific literature detailing the amidation of this exact compound is sparse, standard synthetic protocols for carboxylic acids are applicable. One common two-step method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the amide bond.

Alternatively, direct coupling methods can be employed using peptide coupling reagents. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an activator like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the direct formation of an amide bond between the carboxylic acid and an amine, avoiding the need to isolate the acyl chloride intermediate. nih.gov These methods are widely used in organic synthesis for their mild conditions and high efficiency. researchgate.net

Table 2: General Methods for Amidation

| Method | Reagents | Description |

|---|---|---|

| Acyl Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride, followed by an amine (R-NH₂) | A two-step process where the carboxylic acid is first activated to an acyl chloride, which then readily reacts with an amine. |

| Direct Coupling | EDCI or DCC, often with an additive like DMAP, and an amine (R-NH₂) | A one-pot reaction where a coupling agent facilitates the direct formation of the amide bond under mild conditions. nih.gov |

Decarboxylation Studies of this compound

Decarboxylation, the removal of the carboxyl group, is a potential transformation pathway for this compound, though it is not always straightforward. Research into the copper-catalyzed oxidative decarboxylation of related hydrocinnamic acids has shown that substrates with a nitro group can undergo elimination to form styrenes. acs.org For example, 2,2-dimethyl-3-(4-nitrophenyl)propanoic acid undergoes decarboxylative elimination to yield the corresponding styrene (B11656) product. acs.org

Reactions at the Nitrophenyl Group of this compound

The nitrophenyl group is a key feature of the molecule, providing a handle for further functionalization, most notably through reduction of the nitro group or, more challenging, electrophilic substitution on the aromatic ring.

Reduction of the Nitro Group in this compound to the Amine

The reduction of the nitro group to a primary amine is one of the most important and widely used transformations for this compound and its derivatives. The resulting product, 2-(4-aminophenyl)butyric acid, is a key building block for various pharmaceuticals. researchgate.netnih.gov

Catalytic hydrogenation is the most common method for this reduction. The reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide. researchgate.netwikipedia.org This method is highly efficient and chemoselective, leaving the carboxylic acid group intact. For instance, methyl 2-(4-nitrophenyl)butanoate can be quantitatively reduced to methyl 2-(4-aminophenyl)butanoate using 10% Pd/C under a hydrogen atmosphere at room temperature. researchgate.net Recent studies have also explored the kinetics of this reaction in continuous flow systems, using micropacked-bed reactors to optimize the process for industrial applications. researchgate.net Other established methods for nitro group reduction include the use of metals in acidic media, such as iron in acetic acid, or dissolving metal reductions. wikipedia.org

Table 3: Methods for the Reduction of the Nitro Group

| Method | Reagents | Product | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | 2-(4-Aminophenyl)butyric acid or its ester | researchgate.net |

| Continuous Flow Hydrogenation | H₂, Catalyst in a micropacked-bed reactor | 2-(4-Aminophenyl)butyric acid | researchgate.net |

| Metal in Acid | Iron (Fe), Acetic Acid | 2-(4-Aminophenyl)butyric acid | wikipedia.org |

| Dissolving Metal Reduction | Tin(II) chloride (SnCl₂) | 2-(4-Aminophenyl)butyric acid | wikipedia.org |

Electrophilic Aromatic Substitution on the Phenyl Ring of this compound

Further electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is generally challenging. The nitro group is a powerful deactivating group due to its strong electron-withdrawing nature, which reduces the electron density of the aromatic ring and makes it less susceptible to attack by electrophiles. dalalinstitute.commasterorganicchemistry.com Furthermore, both the nitro group and the alkyl-substituted carboxylic acid moiety are meta-directing.

The most relevant example of an EAS reaction involving this scaffold is the synthesis of the compound itself. This compound is prepared by the nitration of 2-phenylbutyric acid using a mixture of nitric acid and sulfuric acid. prepchem.com In this case, the starting material, 2-phenylbutyric acid, possesses an activated phenyl ring (due to the alkyl substituent), which facilitates the substitution. Once the deactivating nitro group is installed, subsequent electrophilic substitutions become significantly more difficult and would require harsh reaction conditions, which could lead to degradation or side reactions. Therefore, while theoretically possible, further EAS on the nitrophenyl ring is not a common synthetic strategy for this compound.

Nucleophilic Aromatic Substitution on the Phenyl Ring of this compound

The presence of a nitro group (—NO₂) renders the phenyl ring of this compound highly electron-deficient. This electronic feature, which deactivates the ring towards electrophilic aromatic substitution, conversely activates it for nucleophilic aromatic substitution (SNAr). dalalinstitute.com In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the substitution of a leaving group.

The SNAr mechanism typically proceeds via an addition-elimination pathway. A strong nucleophile attacks a carbon atom of the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com The negative charge in this complex is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization for the intermediate, which is a key requirement for the reaction to proceed. The reaction is completed when a leaving group is expelled, restoring the aromaticity of the ring.

For SNAr to occur, two main conditions are generally required:

The presence of strong electron-withdrawing groups (like —NO₂) on the ring.

The presence of a good leaving group (typically a halide).

In the specific case of this compound, there is no halide or other conventional leaving group on the ring. However, the nitro group itself can, under certain conditions, be displaced by a powerful nucleophile. More commonly, the powerful activation provided by the nitro group makes the ortho positions (relative to the butyric acid substituent) susceptible to a specific type of SNAr known as Vicarious Nucleophilic Substitution (VNS), where hydrogen acts as the leaving group. cardiff.ac.uk While the reduction of the nitro group to an amine is a more frequently documented transformation for this compound, the principles of organic chemistry suggest that the ring is primed for nucleophilic attack. chemistrysteps.comresearchgate.netresearchgate.net

Table 1: Plausible Nucleophilic Aromatic Substitution Reaction

| Reactant | Reagent/Conditions | Product | Reaction Type |

|---|

Reactivity at the Butyric Acid Backbone of this compound

The butyric acid portion of the molecule offers additional sites for chemical modification, distinct from the aromatic ring. The reactivity is centered on the carboxylic acid functional group and, notably, the adjacent alpha-carbon.

The alpha-carbon in this compound, being positioned between the electron-withdrawing carboxylic acid group and the 4-nitrophenyl group, bears a hydrogen atom that is significantly more acidic than a typical alkane C-H bond. youtube.com This acidity allows for deprotonation by a suitable base to form a carbanionic intermediate, specifically an enolate.

The formation of this enolate is a critical step, as it transforms the alpha-carbon into a potent nucleophile. msu.edu This nucleophilic enolate can then react with a variety of electrophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the alpha-position. Common reactions include alkylation with alkyl halides or acylation with acyl chlorides. For these reactions to be efficient, the carboxylic acid is often first converted to an ester to prevent interference from the acidic carboxyl proton. The ester's alpha-hydrogen can then be selectively removed with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the enolate for subsequent reaction.

Table 2: Representative Reaction at the Alpha-Carbon

| Starting Material | Reagents/Conditions | Intermediate | Electrophile | Final Product |

|---|

Further functionalization of the alkyl chain primarily leverages the reactivity of the alpha-carbon. A key transformation is alpha-halogenation. Carboxylic acids can be halogenated at the alpha-position through the Hell-Volhard-Zelinsky reaction. This method typically involves converting the carboxylic acid to its corresponding acyl halide, which more readily forms an enol. msu.edu The enol then reacts with a halogen (e.g., Br₂) to install a halogen atom at the alpha-position. The resulting α-halo acid is a versatile intermediate, as the halogen can be subsequently displaced by various nucleophiles to introduce a wide range of functional groups.

Another potential, though less controlled, reaction is the oxidation of the alkyl chain under harsh conditions using strong oxidizing agents. However, the most precise and synthetically useful functionalizations are those that proceed via the activation of the alpha-carbon.

Table 3: Alpha-Halogenation of the Alkyl Chain

| Step | Reactant | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | This compound | Thionyl chloride (SOCl₂) or PBr₃ | 2-(4-Nitrophenyl)butanoyl chloride/bromide |

| 2 | 2-(4-Nitrophenyl)butanoyl halide | Bromine (Br₂), catalytic PBr₃ | 2-Bromo-2-(4-nitrophenyl)butanoyl halide |

This compound as a Building Block in Complex Molecule Synthesis

This compound serves as a valuable building block in organic synthesis, providing a foundational structure for creating more complex molecules. entrepreneur-cn.comalibaba.com The presence of both a carboxylic acid moiety and a nitrophenyl group allows for a wide range of chemical transformations and functional group modifications. made-in-china.com Chemists utilize this reactivity to introduce the nitrophenylbutyric acid framework into larger molecular structures, enabling the synthesis of diverse organic compounds with specific, tailored properties for research and industrial applications. entrepreneur-cn.comalibaba.com

Synthetic Utility of this compound in Pharmaceutical Intermediates

The compound is a significant intermediate in the pharmaceutical industry, primarily recognized for its role in the synthesis of anti-platelet medications. entrepreneur-cn.comhsppharma.com Its structure is a key component in the development of drugs designed to modulate biological pathways, particularly those involved in blood coagulation. made-in-china.comchemimpex.com

A primary application of this compound is as a key starting material in the industrial synthesis of Indobufen. hsppharma.comchemicalbook.comechemi.com Indobufen, chemically known as 2-[4-(1-oxo-2-isoindolinyl)phenyl]butyric acid, is a potent and reversible anti-platelet aggregation agent. google.comnih.gov The synthesis pathways leverage this compound as the core precursor, involving a sequence of chemical transformations.

A common synthetic route involves the reduction of the nitro group on the phenyl ring to an amino group, yielding 2-(4-aminophenyl)butyric acid. google.combohrium.com This reduction can be achieved through various methods, including catalytic hydrogenation using palladium on carbon (Pd/C), or with reducing agents like iron powder in the presence of acid. google.comresearchgate.net Following the reduction, the resulting amino compound is reacted with a derivative of phthalic acid to construct the characteristic isoindolinone ring system of Indobufen. researchgate.netkoreascience.kr

Several patented methods outline specific reaction schemes. One approach involves the condensation of 2-(4-aminophenyl)butyric acid with phthalic anhydride, followed by a reduction step using zinc powder and hydrogen chloride to form the final product. google.com An alternative, improved process involves reacting the methyl ester of 2-(4-aminophenyl)butyric acid with 2-carboxybenzaldehyde (B143210) in a metal-free reductive amination/condensation cascade, which simplifies purification and improves yield. researchgate.net

Table 1: Selected Synthesis Pathways for Indobufen from this compound

| Step | Reagents and Conditions | Intermediate/Product | Reference |

| Route 1: Esterification & Reduction | 1. Methanol, Conc. H₂SO₄, Reflux2. Pd/C, H₂ | Methyl 2-(4-aminophenyl)butanoate | researchgate.net |

| Route 1: Cascade Reaction | 2-carboxybenzaldehyde, Diludine, DCM | Methyl 2-[4-(1-oxo-2-isoindolinyl)phenyl]butyrate | researchgate.net |

| Route 1: Hydrolysis | Aqueous HCl, Reflux | Indobufen | researchgate.net |

| Route 2: Reduction | Iron powder, Conc. HCl | 2-(4-aminophenyl)butyric acid | google.com |

| Route 2: Cyclization | Phthalic Anhydride, Acidic conditions | 2-[p-(1,3-dioxo-2-isoindolinyl)phenyl]butyrate | google.comkoreascience.kr |

| Route 2: Final Reduction | Zinc powder, HCl gas | Indobufen | google.com |

The utility of this compound in this therapeutic area is dominated by its role as a precursor to Indobufen. chemicalbook.com Indobufen functions as an anti-platelet agent by reversibly inhibiting the cyclooxygenase-1 (COX-1) enzyme. nih.govpatsnap.com This inhibition suppresses the synthesis of thromboxane (B8750289) A2, a potent promoter of platelet aggregation, thereby blocking thrombus formation. patsnap.comresearchgate.netoup.com The effectiveness of Indobufen, whose anti-platelet effect is reported to be 2 to 5 times that of salicylic (B10762653) acid, highlights the value of the phenylbutyric acid scaffold in designing molecules that interact with key enzymes in the coagulation cascade. google.compatsnap.com The development of efficient synthetic routes to Indobufen from this compound is a direct application of this compound in creating powerful anti-platelet aggregation agents. researchgate.net

Beyond its established role in Indobufen synthesis, derivatives of this compound are explored as versatile building blocks in other areas of drug discovery. chemimpex.com For example, the related compound (2S,3R)-3-(Boc-amino)-2-hydroxy-4-(4-nitrophenyl)butyric acid serves as a key intermediate in the synthesis of novel pharmaceuticals, particularly those targeting metabolic disorders. chemimpex.com The unique structure, featuring a nitrophenyl moiety, provides a template for developing bioactive molecules and creating diverse chemical libraries for screening against various biological targets like enzymes and receptors. chemimpex.com Furthermore, there is broader scientific interest in butyric acid derivatives as potential treatments for neoplastic diseases and blood disorders, suggesting a wider potential for this class of compounds. nih.gov

Role of this compound in Fine Chemical Synthesis

In the realm of fine chemicals, this compound is utilized as an intermediate for substances used across various industries, including cosmetics and specialty chemicals. entrepreneur-cn.comalibaba.com Its chemical reactivity allows it to be incorporated into more complex molecules, where it can impart specific functions or properties to the final product. entrepreneur-cn.commade-in-china.com

Integration of this compound in Dye and Pigment Synthesis

The compound also finds application in the synthesis of dyes and pigments. entrepreneur-cn.commade-in-china.com It can be used as a precursor or intermediate in the manufacturing of colored compounds. entrepreneur-cn.com These products are intended for a range of applications, such as in textiles, printing inks, and coatings, demonstrating the versatility of this chemical building block. entrepreneur-cn.comambeed.com

Investigation of Biological Activities Associated with 2 4 Nitrophenyl Butyric Acid and Its Analogues

Antimicrobial Properties of 2-(4-Nitrophenyl)butyric Acid

While direct studies on the antimicrobial activities of this compound are not extensively documented, its chemical structure, featuring a nitroaromatic group and a carboxylic acid moiety, suggests potential for such properties based on the known activities of related compounds.

Antibacterial Activity Spectrum and Mechanisms of Action

The antibacterial potential of this compound can be inferred from the well-established antimicrobial nature of nitroaromatic compounds. encyclopedia.pubencyclopedia.pubnih.gov The nitro group (NO₂) is a key feature in a variety of antimicrobial agents. encyclopedia.pubnih.gov

A widely accepted mechanism for nitroaromatic compounds involves their metabolic activation within the microbial cell. microbiologyresearch.org These compounds are reduced by bacterial nitroreductases to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species. encyclopedia.pubnih.gov These toxic intermediates can then covalently bind to and damage crucial cellular macromolecules like DNA, leading to nuclear damage and ultimately, cell death. encyclopedia.pubmicrobiologyresearch.org This process of reductive bioactivation is central to the cytotoxicity of many nitroaromatic drugs against bacteria. encyclopedia.pubnih.gov The electron-withdrawing properties of the nitro group can also facilitate interactions with biological targets. encyclopedia.pub

Antifungal Activity and Related Studies

Similar to its antibacterial properties, the antifungal potential of this compound is suggested by studies on analogous structures. The nitrophenyl group is a component of various synthetic compounds that exhibit significant antifungal effects. For instance, derivatives of 2-amino-4-nitrophenol (B125904) have demonstrated fungicidal activity against several phytopathogenic fungi. nih.gov Furthermore, newly synthesized nitrophenylpyrazole derivatives have shown antifungal activity against clinically important fungi such as Candida albicans and Cryptococcus neoformans. researchgate.net The mechanism for some nitro-containing antifungals is thought to involve the inhibition of key fungal enzymes, such as 14α-demethylase, which is essential for ergosterol (B1671047) synthesis. encyclopedia.pub

Additionally, the carboxylic acid component of the molecule is relevant, as organic acids are known to possess antifungal properties. swst.orgresearchgate.net Acids such as propionic and acetic acid can inhibit the growth of various molds, often by disrupting the cell membrane's electrochemical potential and increasing its permeability. ekb.egekb.eg Therefore, the combination of a nitrophenyl group and a butyric acid chain in one molecule suggests a plausible basis for antifungal activity.

Enzymatic Studies Involving this compound Esters

The esters of nitrophenyl butyric acid, particularly the isomer 4-nitrophenyl butyrate (B1204436) (p-NPB), are extensively used as tool substrates in biochemical research to study the activity of hydrolytic enzymes.

Use of 4-Nitrophenyl Butyrate (an isomer) as a Substrate for Esterase and Lipase (B570770) Activity Assays

4-Nitrophenyl butyrate (p-NPB) is a widely employed chromogenic substrate for quantifying the activity of enzymes such as lipases and esterases. medchemexpress.comresearchgate.netmdpi.com The principle of this assay is straightforward and effective. The enzymatic hydrolysis of the ester bond in p-NPB releases butyric acid and 4-nitrophenol (B140041). sigmaaldrich.com In solutions with a pH above its pKa (~7.1), 4-nitrophenol is deprotonated to form the 4-nitrophenolate (B89219) anion, which has a distinct yellow color. nih.govresearchgate.net

The rate of the enzymatic reaction can be monitored by measuring the increase in absorbance of this yellow product over time using a spectrophotometer, typically at a wavelength between 400 and 420 nm. sigmaaldrich.comnih.gov This method provides a continuous and convenient way to determine enzyme activity and is used for kinetic analysis of a wide range of lipolytic enzymes. researchgate.netsigmaaldrich.com

Table 1: Principle of the 4-Nitrophenyl Butyrate (p-NPB) Assay

| Step | Description |

|---|---|

| Substrate | 4-Nitrophenyl butyrate (colorless) |

| Enzyme | Lipase or Esterase |

| Reaction | Enzyme catalyzes the hydrolysis of the ester bond. |

| Products | Butyric acid and 4-Nitrophenol. |

| Detection | At pH > 7.1, 4-Nitrophenol converts to 4-Nitrophenolate, a yellow-colored anion. |

| Measurement | The rate of formation of the yellow product is measured by spectrophotometry (absorbance at 400-420 nm). |

Hydrolysis Mechanisms of 4-Nitrophenyl Esters by Hydrolase Enzymes

The enzymatic cleavage of 4-nitrophenyl esters by many hydrolases, including lipases and serine proteases, is facilitated by a specific arrangement of amino acid residues in the enzyme's active site known as a catalytic triad (B1167595). wikipedia.org The most common catalytic triad consists of serine (Ser), histidine (His), and an acidic residue, typically aspartate (Asp). nih.govnih.gov

The hydrolysis mechanism proceeds via covalent catalysis as follows:

The histidine residue, stabilized by the aspartate, acts as a general base, abstracting a proton from the serine's hydroxyl group. This greatly increases the nucleophilicity of the serine oxygen. nih.govyoutube.com

The activated serine nucleophile attacks the carbonyl carbon of the ester substrate (4-nitrophenyl butyrate), forming a transient tetrahedral intermediate. This unstable intermediate is stabilized by hydrogen bonds from other residues in the active site, collectively known as the oxyanion hole. nih.gov

The tetrahedral intermediate collapses, leading to the cleavage of the ester bond. The 4-nitrophenol moiety is released, and a covalent acyl-enzyme intermediate is formed, where the butyryl group is attached to the serine residue. nih.govnih.gov

A water molecule then enters the active site, is activated by the histidine residue, and hydrolyzes the acyl-enzyme intermediate. This step releases the butyric acid product and regenerates the free enzyme, completing the catalytic cycle. diva-portal.org

Kinetic Analysis of Enzyme-Catalyzed Reactions with 4-Nitrophenyl Esters

The hydrolysis of 4-nitrophenyl esters is frequently used to determine the kinetic parameters of lipases and esterases. The Michaelis-Menten model is commonly applied to analyze the relationship between the reaction rate and substrate concentration. nih.gov This analysis yields key kinetic constants such as the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and the maximum velocity (Vmax). nih.gov From Vmax, the turnover number (kcat), representing the number of substrate molecules converted to product per enzyme molecule per unit time, can be calculated. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency. nih.gov

Various studies have reported these kinetic parameters for different enzymes using 4-nitrophenyl butyrate as the substrate, highlighting the diverse efficiencies and substrate affinities among lipolytic enzymes. nih.govresearchgate.netdergipark.org.tr

Table 2: Examples of Kinetic Parameters for Enzyme-Catalyzed Hydrolysis of 4-Nitrophenyl Butyrate

| Enzyme | Source Organism | Km (mM) | Vmax (U/mg or µM/min) | kcat (s⁻¹) | kcat/Km (s⁻¹·M⁻¹) |

|---|---|---|---|---|---|

| Lipase (Wild Type) | Thermomyces lanuginosus | - | 0.95 U/mg | - | - |

| Lysophospholipase | Pyrococcus abyssi | 1.0 | 1637 U/mg | - | - |

| Esterase DS-007 | Hot Spring Metagenome | 0.322 | 238.86 µM/min | 398.11 | 1.24 x 10⁶ |

| Esterase EstD04 | Pseudomonas sp. D01 | 0.488 | - | 3010 | 6.17 x 10⁶ |

Note: Values are compiled from different studies and experimental conditions may vary. nih.govnih.govdergipark.org.trresearchgate.net

Derivatives of this compound with Biological Relevance

Synthesis and Evaluation of Organotin(IV) Derivatives of Butyric Acid Analogues for Antimicrobial Activity

Organotin(IV) complexes are a class of compounds recognized for their significant biocidal activities, including antimicrobial and antitumor properties. elsevier.esresearchgate.net While specific studies on the organotin(IV) derivatives of this compound are not extensively documented in the available literature, research on analogous structures, such as those derived from other nitrophenyl-substituted carboxylic acids and indole-3-butyric acid, provides valuable insights into their potential antimicrobial applications.

The synthesis of these complexes typically involves the reaction of an organotin(IV) precursor, such as an organotin(IV) chloride or oxide, with the corresponding carboxylic acid or its salt. elsevier.esdergipark.org.tr Spectroscopic analyses, including infrared (IR) and nuclear magnetic resonance (NMR), are crucial for characterizing the coordination of the carboxylate group to the tin atom. dergipark.org.trresearchgate.net

Studies on organotin(IV) complexes of nitro-substituted monocarboxylic acids, such as 3-methyl-4-nitrobenzoic acid and 4-methyl-3-nitrobenzoic acid, have demonstrated that their antimicrobial activity is influenced by the nature of the organotin moiety. researchgate.net For instance, triphenyltin(IV) complexes of these acids have been shown to exhibit better in vitro antibacterial activity compared to their diorganotin(IV) counterparts. researchgate.net Similarly, research on organotin(IV) derivatives of 2-chloro-4-nitrobenzoic acid revealed that the triphenyltin(IV) complex displayed more significant antibacterial activity than the diorganotin(IV) complexes. nih.gov

Below is a table summarizing the antimicrobial activities of some organotin(IV) derivatives of butyric acid analogues and other related carboxylic acids.

| Organotin(IV) Derivative | Carboxylic Acid Ligand | Tested Microorganisms | Observed Activity |

|---|---|---|---|

| Triphenyltin(IV) | 3-Methyl-4-nitrobenzoic acid | Various bacteria | Showed better activity compared to diorganotin(IV) complexes. researchgate.net |

| Triphenyltin(IV) | 4-Methyl-3-nitrobenzoic acid | Various bacteria | Exhibited superior activity over diorganotin(IV) derivatives. researchgate.net |

| Triphenyltin(IV) | 2-Chloro-4-nitrobenzoic acid | Various bacteria | Demonstrated more significant activity than diorganotin(IV) complexes. nih.gov |

| Diorganotin(IV) | Indole-3-butyric acid | Gram-positive and Gram-negative bacteria | Act as potent antimicrobial agents. dergipark.org.tr |

Photoremovable Protecting Groups Derived from Nitrophenyl Compounds, including 2-(4-Nitrophenyl)-1H-indolyl-3-methyl chromophore

Photoremovable protecting groups (PPGs), also known as photocages, are valuable tools in chemistry and biology for the spatial and temporal control over the release of active molecules. nih.govnih.gov The nitrophenyl ethyl group has been a foundational scaffold in the development of PPGs. dergipark.org.tr These groups can be attached to a biologically active molecule to render it inactive, with subsequent exposure to light triggering the removal of the protecting group and restoring the molecule's function. nih.gov

A notable advancement in this area is the development of the 2-(4-nitrophenyl)-1H-indolyl-3-methyl (NPIM) chromophore, a novel PPG that can be cleaved by both visible and near-infrared (NIR) light. elsevier.esresearchgate.net The ability to use longer wavelength light for deprotection is a significant advantage, as it reduces the potential for photodamage to biological tissues. elsevier.esresearchgate.net The NPIM chromophore has been successfully used to "cage" various compounds, demonstrating its versatility. elsevier.esresearchgate.net Furthermore, its low cytotoxicity suggests its potential for applications in physiological studies. elsevier.esresearchgate.net

The mechanism of photodeprotection for 2-(2-nitrophenyl)ethyl-based PPGs involves an intramolecular hydrogen abstraction by the excited nitro group. researchgate.netdiva-portal.org This leads to the formation of an aci-nitro intermediate, which can then undergo β-elimination to release the protected molecule. researchgate.netdiva-portal.org The efficiency of this release can be influenced by factors such as the solvent and pH. researchgate.netdiva-portal.org

The development of PPGs with improved photophysical properties, such as higher quantum yields and two-photon absorption cross-sections, is an active area of research. dergipark.org.trmdpi.com These advancements are crucial for enhancing the precision and efficiency of photocaging applications in complex biological systems. dergipark.org.tr

The table below summarizes the key features of some nitrophenyl-derived photoremovable protecting groups.

| Photoremovable Protecting Group | Excitation Wavelength | Key Features |

|---|---|---|

| 2-(4-Nitrophenyl)-1H-indolyl-3-methyl (NPIM) | Visible and Near-Infrared | Versatile, responds to one-photon and two-photon excitations, low cytotoxicity. elsevier.esresearchgate.net |

| 2-(2-Nitrophenyl)ethyl | UV | One of the foundational PPGs, mechanism involves β-elimination. researchgate.netdergipark.org.tr |

| 2-(4-Nitrophenyl)ethyl (NPE) | Not specified | Used as a universal blocking group for nucleobases in oligonucleotide synthesis. sigmaaldrich.com |

Development of Chromogenic Substrates, e.g., 2-O-(4-Nitrophenyl)-α-D-N-acetylneuraminic Acid, for Enzyme Detection

Chromogenic substrates are instrumental in the detection and quantification of enzyme activity. These molecules are designed to be colorless but release a colored product upon enzymatic cleavage, allowing for a straightforward spectrophotometric assay. The 4-nitrophenyl group is a common component of such substrates, as its release in the form of 4-nitrophenol (or 4-nitrophenolate at alkaline pH) produces a distinct yellow color that can be measured. researchgate.netcaymanchem.com

A key example in this category is 2-O-(p-nitrophenyl)-α-D-N-acetylneuraminic acid (pNP-NANA). researchgate.net This compound serves as a chromogenic substrate for neuraminidases (also known as sialidases), which are enzymes that cleave sialic acid residues. researchgate.net The enzymatic hydrolysis of pNP-NANA releases 4-nitrophenol, and the resulting color intensity is proportional to the neuraminidase activity. researchgate.net This assay is widely used for the detection of viral and bacterial neuraminidases. researchgate.net

A structurally related compound, 4-nitrophenyl butyrate (4-NPB), is a well-established chromogenic substrate for lipases and esterases. caymanchem.com The hydrolysis of the ester bond in 4-NPB by these enzymes liberates 4-nitrophenol, which can be quantified spectrophotometrically to determine enzyme activity. caymanchem.commdpi.com The kinetic parameters of this hydrolysis, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), can be determined to characterize the enzyme's affinity for the substrate and its catalytic efficiency. dergipark.org.tr

The use of 4-nitrophenyl-based substrates provides a convenient and sensitive method for enzyme activity assays. The choice of the acyl group attached to the 4-nitrophenol, such as butyrate or N-acetylneuraminic acid, determines the specificity of the substrate for a particular class of enzymes.

The following table provides an overview of these chromogenic substrates and their applications.

| Chromogenic Substrate | Enzyme Detected | Released Chromophore | Detection Wavelength |

|---|---|---|---|

| 2-O-(p-Nitrophenyl)-α-D-N-acetylneuraminic acid | Neuraminidase (Sialidase) | 4-Nitrophenol/4-Nitrophenolate | ~405 nm researchgate.net |

| 4-Nitrophenyl butyrate | Lipase/Esterase | 4-Nitrophenol/4-Nitrophenolate | ~400-415 nm caymanchem.commdpi.com |

Computational and Theoretical Studies of 2 4 Nitrophenyl Butyric Acid

Molecular Modeling and Simulation of 2-(4-Nitrophenyl)butyric Acid

Molecular modeling and simulation techniques are instrumental in understanding the three-dimensional structure and dynamic behavior of this compound. These methods can predict how the molecule might behave in different environments, such as in solution or when interacting with biological macromolecules.

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt a multitude of conformations. Conformational analysis aims to identify the most stable, low-energy conformations and to understand the energy barriers between them.

Computational techniques such as molecular mechanics (MM) and quantum mechanics (QM) are employed to systematically explore the conformational space of the molecule. By rotating the single bonds and calculating the potential energy of each resulting structure, an energy landscape can be generated. This landscape maps the energy of the molecule as a function of its geometry, revealing the most probable shapes it will adopt. For molecules with significant conformational flexibility, methods like molecular dynamics (MD) simulations can provide a more dynamic picture of the accessible conformations over time.

| Computational Method | Key Information Obtained | Relevance to this compound |

|---|---|---|

| Molecular Mechanics (MM) | Rapid calculation of molecular energies and geometries. | Efficiently scans the vast conformational space to identify low-energy conformers. |

| Quantum Mechanics (QM) | More accurate energy and electronic structure calculations. | Provides a more precise determination of the energies of key conformers and the barriers between them. |

| Molecular Dynamics (MD) | Simulates the movement of atoms over time. | Reveals the dynamic interplay between different conformations and the influence of the solvent. |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with the binding site of a protein or other biological target.

The process involves placing the ligand in various orientations and conformations within the target's binding site and calculating a "docking score," which estimates the binding affinity. Successful docking can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. Given that this compound is an intermediate in the synthesis of the anti-platelet aggregation agent indobufen (B1671881), docking studies could be employed to investigate its potential interactions with enzymes like cyclooxygenase (COX), a common target for anti-inflammatory and anti-platelet drugs.

| Potential Biological Target | Rationale for Docking Study | Predicted Interactions |

|---|---|---|

| Cyclooxygenase (COX) Enzymes | As a precursor to an anti-platelet agent, it may share some binding characteristics. | Hydrogen bonding via the carboxylic acid group; pi-stacking interactions involving the nitrophenyl ring. |

| Other Enzymes in the Arachidonic Acid Pathway | To explore alternative mechanisms of action related to inflammation and platelet aggregation. | To be determined by the specific binding site topology. |

Quantum Chemical Calculations for this compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a highly detailed understanding of the electronic structure and properties of molecules.

DFT calculations can be used to determine a variety of electronic properties of this compound that are crucial for understanding its reactivity. The distribution of electron density, for instance, can reveal which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests that the molecule is more easily excitable and more reactive.

These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the electrostatic potential on the electron density surface, highlighting regions that are likely to engage in electrostatic interactions.

| Calculated Property | Significance |

|---|---|

| HOMO Energy | Energy of the outermost electrons; relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest energy state for an accepted electron; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicator of chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Predicts sites for electrophilic and nucleophilic attack. |

Quantum chemical methods are highly effective at predicting various spectroscopic properties of molecules. These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with good accuracy, aiding in the assignment of peaks in experimental NMR spectra. nih.gov

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical infrared spectrum. conicet.gov.ar This helps in identifying the characteristic vibrational modes of the functional groups present in this compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. qu.edu.qa This can provide insights into the electronic structure and the nature of the chromophores within the molecule.

| Spectroscopic Technique | Predicted Parameters | Computational Method |

|---|---|---|

| NMR | ¹H and ¹³C Chemical Shifts | DFT (e.g., B3LYP/6-31G(d,p)) |

| IR | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP/6-31G(d,p)) |

| UV-Vis | Absorption Wavelengths (λmax) and Oscillator Strengths | TD-DFT |

Structure-Activity Relationship (SAR) Studies Enabled by Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods play a crucial role in modern SAR by enabling the development of Quantitative Structure-Activity Relationship (QSAR) models.

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.

For this compound and its analogs, a QSAR study could involve synthesizing a library of related compounds with variations in, for example, the substituents on the phenyl ring or the length of the butyric acid chain. The biological activity of these compounds would be experimentally determined, and then computational methods would be used to calculate descriptors such as:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, shape indices.

Hydrophobic descriptors: LogP (the partition coefficient between octanol (B41247) and water).

By identifying which descriptors are most correlated with activity, a predictive QSAR model can be developed. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Computational Approaches in Understanding Enzyme-Substrate Interactions (relevant to 4-nitrophenyl esters)

Computational and theoretical studies are pivotal in elucidating the intricate mechanisms of enzyme-substrate interactions. For enzymes that process esters, derivatives like 4-nitrophenyl esters serve as excellent model substrates, not only for experimental kinetic assays but also for computational modeling. semanticscholar.orgdergipark.org.tr These substrates release 4-nitrophenol (B140041) upon hydrolysis, a chromogenic compound that allows for easy spectrophotometric monitoring of enzyme activity. semanticscholar.orgdergipark.org.trresearchgate.net Computational methods provide a molecular-level understanding that complements experimental data, offering insights into binding affinities, reaction pathways, and the electronic factors governing catalysis.

Key computational approaches used to study these interactions include molecular docking, quantum mechanics (QM), and hybrid quantum mechanics/molecular mechanics (QM/MM) methods. biomolmd.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a substrate when bound to an enzyme's active site to form a stable complex. nih.govfums.ac.ir Molecular docking simulations can provide valuable parameters such as binding energy, a molecular docking score, and the distance between the substrate and key catalytic residues. nih.gov For instance, studies on various para-substituted 4-nitrophenyl benzoate (B1203000) esters with enzymes like trypsin and lipase (B570770) have used docking to assess substrate-enzyme binding affinity. semanticscholar.org These studies revealed that binding affinities for different substrate-enzyme pairs were often very similar, suggesting that factors beyond simple binding energy, such as the electronic properties of the substrate, play a crucial role in the rate of hydrolysis. semanticscholar.org This indicates that while binding is a prerequisite, the electronic environment of the carbonyl carbon is critical for the subsequent catalytic steps. semanticscholar.org

Table 1: Representative Findings from Molecular Docking of p-Nitrophenyl Benzoate Esters with Hydrolases semanticscholar.org

| Enzyme | Substrate Class | Key Finding on Binding Affinity | Implication |

|---|---|---|---|

| Trypsin | para-Substituted 4-Nitrophenyl Benzoates | No significant difference in binding affinity among substrates with varying electronic properties. | Rate of hydrolysis is not primarily determined by binding affinity. |

| Lipase | para-Substituted 4-Nitrophenyl Benzoates | Binding affinities proved to be highly similar across the substrate series. | Electronic properties, such as carbonyl carbon charge density, are correlated with hydrolytic rates. |

Quantum Mechanics (QM) and Hybrid QM/MM Methods: For modeling enzymatic reactions that involve the breaking and forming of chemical bonds, purely classical molecular mechanics methods are insufficient. QM/MM approaches have become the method of choice, treating the chemically active region (the substrate and catalytic residues) with quantum mechanics and the surrounding protein and solvent with molecular mechanics. biomolmd.org This allows for the detailed study of changes in electronic structure during the reaction. biomolmd.org

These methods are used to model the formation of the tetrahedral intermediate, a key step in ester hydrolysis catalyzed by serine hydrolases. mdpi.com The reaction involves a nucleophilic attack from a serine residue on the carbonyl carbon of the ester. mdpi.com QM calculations can predict the ideal spatial conformation of the catalytic triad (B1167595) (e.g., Ser-His-Asp) and the oxyanion hole required to stabilize the transition state of this reaction. mdpi.com Such models, sometimes referred to as "theozymes," provide a blueprint for designing new, artificial enzymes. mdpi.com

Theoretical Insights from Computational Studies: Computational studies have provided deeper insights into the fundamental principles of enzyme catalysis.

Reaction Mechanism: In the thiolase enzyme OleA, computational models support a ping-pong mechanism where a p-nitrophenyl ester first transfers its acyl group to an active site cysteine (Cys143), releasing p-nitrophenol. nih.gov This acyl-enzyme intermediate is then attacked by a second substrate to form the final product. nih.gov

Quantum Tunneling: For reactions involving the transfer of particles like protons or hydride ions, classical transition state theory can be insufficient. nih.gov Theoretical models suggest that quantum tunneling, where a particle passes through an energy barrier rather than over it, can play a significant role in enzyme catalysis, even at physiological temperatures. nih.govfiveable.me While nuclear quantum effects can enhance reaction rates by a significant factor, studies suggest their contribution to the catalytic enhancement (the rate difference between the enzyme and the uncatalyzed reaction in water) may be modest for some enzymes. bath.ac.uk

Substrate Specificity: Computational and experimental data together can reveal the basis of substrate specificity. For example, studies on lipase variants with different 4-nitrophenyl esters (with varying fatty acid chain lengths) show that enzyme activity is highly dependent on the lipophilicity and size of the substrate. dergipark.org.trnih.govdergipark.org.tr Wild-type lipase from Thermomyces lanuginosus shows peak activity with the eight-carbon chain p-nitrophenyl octanoate, with lower activity for both shorter and longer chains. dergipark.org.trdergipark.org.tr

Table 2: Kinetic Parameters of a Wild-Type Lipase with Various 4-Nitrophenyl Ester Substrates dergipark.org.trdergipark.org.tr

| Substrate | Fatty Acid Chain Length | Vmax (U/mg protein) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|

| p-Nitrophenyl acetate | C2 | 0.42 | N/A |

| p-Nitrophenyl butyrate (B1204436) | C4 | 0.95 | 0.83 |

| p-Nitrophenyl octanoate | C8 | 1.10 | N/A |

| p-Nitrophenyl dodecanoate | C12 | 0.78 | N/A |

| p-Nitrophenyl palmitate | C16 | 0.18 | 0.063 |

Future Directions and Emerging Research Avenues for 2 4 Nitrophenyl Butyric Acid

Exploration of Novel Derivatization Strategies for Enhanced Bioactivity

While 2-(4-Nitrophenyl)butyric acid is a precursor to the biologically active molecule Indobufen (B1671881), the exploration of its own derivatives for enhanced or novel bioactivities remains a largely untapped area of research. Future investigations could focus on modifying the core structure to create a library of new compounds with potentially diverse pharmacological profiles.

Key areas for derivatization could include:

Modification of the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid functional group could lead to prodrugs with altered solubility, stability, and pharmacokinetic profiles.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This opens up possibilities for the synthesis of a wide range of amides, sulfonamides, and other derivatives with potential therapeutic applications.

Aromatic Ring Substitution: Introducing additional substituents onto the phenyl ring could modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.

Systematic derivatization and subsequent biological screening could uncover novel therapeutic agents for a variety of diseases.

Development of Green and Sustainable Synthesis Technologies for this compound

Traditional synthesis routes for this compound often involve harsh reagents and generate significant waste. The development of green and sustainable synthesis technologies is a critical area for future research, aiming to improve efficiency, reduce environmental impact, and enhance safety.

Recent advancements have focused on greener alternatives. For example, a patented method avoids the nitration process altogether by reacting a compound with diethyl malonate in an organic solvent under the action of an alkaline substance, followed by hydrolysis. patsnap.com This approach is described as having the advantages of simple steps, convenient operation, high safety, and reduced pollution. patsnap.com Another environmentally friendly patented method utilizes nitrohalobenzene and alkyl acetoacetate as raw materials, which is reported to have high reaction selectivity and yield, with a simple and environmentally friendly process.

Future research in this area could explore:

Catalytic Systems: The use of novel and reusable catalysts to improve reaction efficiency and selectivity.

Alternative Solvents: The replacement of hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids.

Flow Chemistry: The application of continuous flow technologies to improve reaction control, safety, and scalability.

These green chemistry approaches will be crucial for the sustainable industrial production of this compound and its derivatives.

Application of this compound in Materials Science

The unique molecular structure of this compound, featuring both a carboxylic acid and a nitro-functionalized aromatic ring, suggests its potential as a versatile building block in materials science. However, this area of research is currently underexplored.

Potential future applications in materials science could include:

Polymer Synthesis: The carboxylic acid group can be utilized for polymerization reactions, such as the formation of polyesters or polyamides. The nitro group could then be chemically modified to introduce other functionalities into the polymer backbone, leading to materials with tailored optical, electronic, or thermal properties.

Nanomaterial Functionalization: The compound could be used to functionalize the surface of nanoparticles, modifying their solubility, stability, and reactivity for applications in catalysis, sensing, or drug delivery.

Dye and Pigment Synthesis: As a nitroaromatic compound, it has the potential to serve as a precursor or intermediate in the synthesis of novel dyes and pigments. entrepreneur-cn.com

Systematic research is needed to explore these potential applications and to understand the structure-property relationships of materials derived from this compound.

Advanced Spectroscopic Characterization and Elucidation of this compound

While basic analytical data for this compound is available, a comprehensive and advanced spectroscopic characterization is largely absent from the scientific literature. Detailed spectroscopic studies are crucial for a deeper understanding of its molecular structure, purity, and behavior in different chemical environments.

Future research should focus on:

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-depth 1D and 2D NMR studies (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and to study its conformational dynamics.

Mass Spectrometry (MS): High-resolution mass spectrometry to confirm its exact mass and elemental composition, and fragmentation studies to understand its gas-phase chemistry.